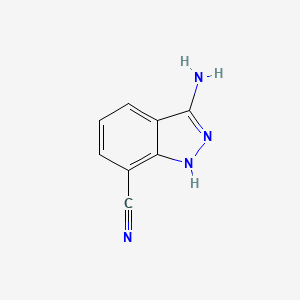![molecular formula C13H20N2 B1324644 [3-(3-Phenylpyrrolidin-1-yl)propyl]amine CAS No. 924845-33-0](/img/structure/B1324644.png)
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” involves the coupling reaction of starting carboxylic acids with appropriate amines . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” consists of a phenyl group attached to a pyrrolidine ring via a propyl chain. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” and similar compounds have been studied for their anticonvulsant activity . The presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity .Scientific Research Applications
Chemical Synthesis : The compound and its derivatives have been used in chemical synthesis. For instance, Črček et al. (2012) described the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are synthesized from itaconic acid. This process involves a five-step transformation followed by parallel amidation to afford the corresponding carboxamides in good overall yields (Črček et al., 2012).
Enantiodivergent Synthesis : Camps et al. (2007) described an enantiodivergent preparation of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, using chiral auxiliary in a diastereoselective reaction (Camps et al., 2007).
Pharmaceutical Chemistry : Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. They designed these compounds from racetam structures and studied their structure-activity relationship (Zhmurenko et al., 2019).
Medicinal Chemistry : Duan et al. (2019) reported the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, with potential therapeutic applications. They employed structure-based design and relationship studies for their synthesis (Duan et al., 2019).
Antitumor and Antimicrobial Research : Azmy et al. (2018) conducted a microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. They used eco-friendly methods and confirmed the structural formula of the products through spectroscopic characterizations (Azmy et al., 2018).
Anticonvulsant and Antinociceptive Activities : Obniska et al. (2020) synthesized new propanamides and butanamides with significant anticonvulsant and antinociceptive activities. They studied their structure-activity relationship and suggested potential mechanisms of action (Obniska et al., 2020).
properties
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBNKZIXYWKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

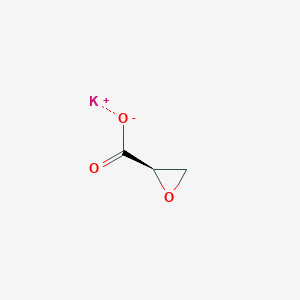

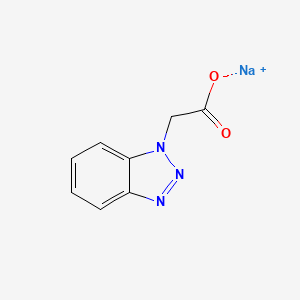
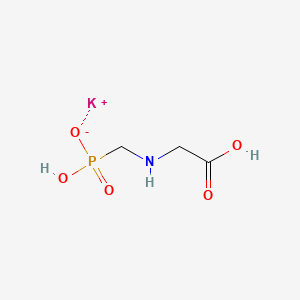
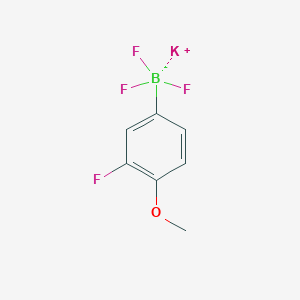
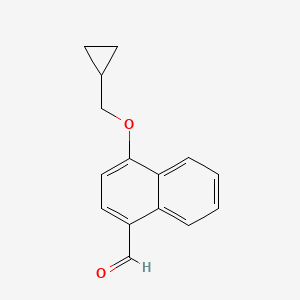
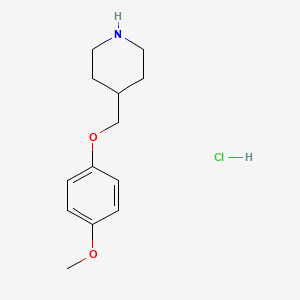
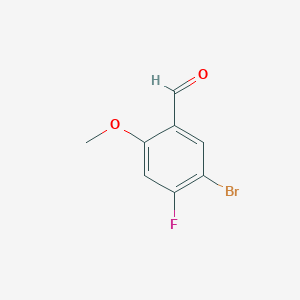
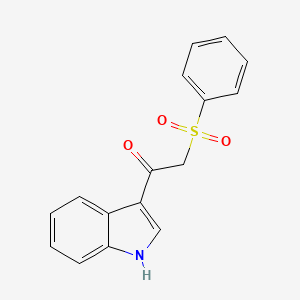
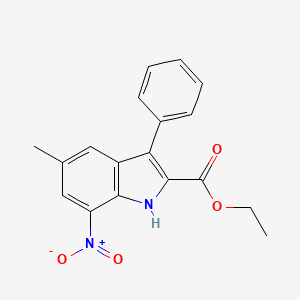
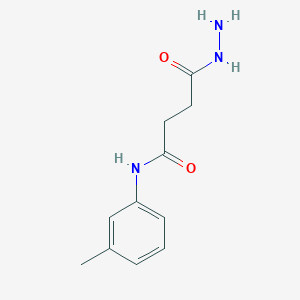
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
